molecular formula C15H19N3OS2 B3036685 5-[bis(ethylsulfanyl)methyl]-N-phenyl-1H-pyrazole-1-carboxamide CAS No. 400074-71-7

5-[bis(ethylsulfanyl)methyl]-N-phenyl-1H-pyrazole-1-carboxamide

Cat. No.: B3036685
CAS No.: 400074-71-7
M. Wt: 321.5 g/mol
InChI Key: HKVVGQIDJBDPHG-UHFFFAOYSA-N
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Description

5-[bis(ethylsulfanyl)methyl]-N-phenyl-1H-pyrazole-1-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a bis(ethylsulfanyl)methyl group and a phenyl group attached to the carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[bis(ethylsulfanyl)methyl]-N-phenyl-1H-pyrazole-1-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetoacetic ester, under acidic or basic conditions.

    Introduction of the Bis(ethylsulfanyl)methyl Group: The bis(ethylsulfanyl)methyl group can be introduced through a nucleophilic substitution reaction using an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like sodium hydride.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[bis(ethylsulfanyl)methyl]-N-phenyl-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the bis(ethylsulfanyl)methyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the carboxamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nitric acid, sulfuric acid, bromine, acetic acid as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 5-[bis(ethylsulfanyl)methyl]-N-phenyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(ethylsulfanyl)methyl group may enhance the compound’s binding affinity to these targets through hydrophobic interactions, while the pyrazole ring and phenyl group contribute to the overall stability and specificity of the interaction. The exact pathways involved can vary depending on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-1H-pyrazole-1-carboxamide: Lacks the bis(ethylsulfanyl)methyl and phenyl groups, resulting in different chemical and biological properties.

    N-phenyl-1H-pyrazole-1-carboxamide: Lacks the bis(ethylsulfanyl)methyl group, which may affect its binding affinity and specificity.

    5-(methylthio)-1H-pyrazole-1-carboxamide: Contains a methylthio group instead of the bis(ethylsulfanyl)methyl group, leading to different reactivity and biological activity.

Uniqueness

5-[bis(ethylsulfanyl)methyl]-N-phenyl-1H-pyrazole-1-carboxamide is unique due to the presence of both the bis(ethylsulfanyl)methyl and phenyl groups, which contribute to its distinct chemical reactivity and potential biological activities. These structural features may enhance its interactions with specific molecular targets and improve its overall efficacy in various applications.

Properties

IUPAC Name

5-[bis(ethylsulfanyl)methyl]-N-phenylpyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS2/c1-3-20-14(21-4-2)13-10-11-16-18(13)15(19)17-12-8-6-5-7-9-12/h5-11,14H,3-4H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVVGQIDJBDPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C1=CC=NN1C(=O)NC2=CC=CC=C2)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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